![molecular formula C21H25F3N2O3 B11066092 2,2,2-trifluoroethyl 2-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11066092.png)
2,2,2-trifluoroethyl 2-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexanecarboxylate
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Overview
Description
2,2,2-Trifluoroethyl 2-({[2-(2-Methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-1-cyclohexanecarboxylate is a complex organic compound that features a trifluoroethyl group, an indole moiety, and a cyclohexane carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-({[2-(2-Methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-1-cyclohexanecarboxylate typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethyl iodide or trifluoroethyl triflate as the electrophile.
Formation of the Cyclohexanecarboxylate Ester: The final step involves esterification of the cyclohexanecarboxylic acid with the indole derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced alcohol derivatives
Substitution: Substituted indole derivatives
Scientific Research Applications
2,2,2-Trifluoroethyl 2-({[2-(2-Methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-1-cyclohexanecarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s indole moiety makes it a potential candidate for drug development, particularly for targeting neurological pathways.
Materials Science: The trifluoroethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological processes involving indole derivatives and their interactions with proteins and enzymes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-({[2-(2-Methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-1-cyclohexanecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The indole moiety can interact with serotonin receptors, making it a potential modulator of serotonin pathways.
Pathways Involved: The compound may influence pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,2-Trifluoroethanol
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoroethyl 2-({[2-(2-Methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-1-cyclohexanecarboxylate is unique due to its combination of a trifluoroethyl group, an indole moiety, and a cyclohexane carboxylate ester. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H25F3N2O3 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H25F3N2O3/c1-13-14(15-6-4-5-9-18(15)26-13)10-11-25-19(27)16-7-2-3-8-17(16)20(28)29-12-21(22,23)24/h4-6,9,16-17,26H,2-3,7-8,10-12H2,1H3,(H,25,27) |
InChI Key |
YYMSDBWZNWXTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3CCCCC3C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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